molecular formula C11H10N2O3 B3736255 6-(2-hydroxy-4-methoxyphenyl)-3(2H)-pyridazinone

6-(2-hydroxy-4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No. B3736255
M. Wt: 218.21 g/mol
InChI Key: HYZCXFOGHCGADP-UHFFFAOYSA-N
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Description

The compound “6-(2-hydroxy-4-methoxyphenyl)-3(2H)-pyridazinone” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The “2-hydroxy-4-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with hydroxy (-OH) and methoxy (-OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a pyridazinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have hydroxy and methoxy substituents attached .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an analysis of its chemical reactions. Pyridazinones can participate in various chemical reactions, particularly due to the reactivity of the nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. For instance, the presence of the hydroxy and methoxy groups could impact its solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyridazinone derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

Future Directions

The future research directions would depend on the findings of initial studies on this compound. If it shows promising biological activity, for instance, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-7-2-3-8(10(14)6-7)9-4-5-11(15)13-12-9/h2-6,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZCXFOGHCGADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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